molecular formula C15H13N5OS B11679138 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B11679138
M. Wt: 311.4 g/mol
InChI Key: XDFPXIKBDUHJFC-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a hydrazone derivative featuring a benzimidazole-thioether core linked to a pyridinylmethylene hydrazide moiety. Its synthesis typically involves condensation of 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide with pyridine-2-carbaldehyde in ethanol, catalyzed by glacial acetic acid .

Properties

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C15H13N5OS/c21-14(20-17-9-11-5-3-4-8-16-11)10-22-15-18-12-6-1-2-7-13(12)19-15/h1-9H,10H2,(H,18,19)(H,20,21)/b17-9+

InChI Key

XDFPXIKBDUHJFC-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Procedure:

  • o-Phenylenediamine (1.08 g, 10 mmol) is dissolved in a 1:1 ethanol-water mixture.

  • Potassium hydroxide (KOH) (1.12 g, 20 mmol) and CS₂ (0.76 mL, 12 mmol) are added sequentially.

  • The mixture is refluxed at 80°C for 6–8 hours, cooled, and acidified with HCl to pH 2–3.

  • The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 1H-benzimidazole-2-thiol (75–80% yield).

Key Data:

ParameterValueSource
Yield75–80%
RecrystallizationEthanol
CharacterizationIR: 2550 cm⁻¹ (S–H stretch)

Synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazide

The thiol group is alkylated with chloroacetohydrazide to introduce the acetohydrazide moiety.

Procedure:

  • 1H-Benzimidazole-2-thiol (1.50 g, 10 mmol) is suspended in ethanol (30 mL).

  • Chloroacetohydrazide (1.06 g, 10 mmol) and NaOH (0.40 g, 10 mmol) are added.

  • The reaction is stirred at 60°C for 4–6 hours, filtered, and evaporated under reduced pressure.

  • The residue is recrystallized from ethanol to yield 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide (68–72% yield).

Key Data:

ParameterValueSource
SolventEthanol
Temperature60°C
Yield68–72%
¹H NMR (DMSO-d₆)δ 10.2 (s, 1H, NH), 7.5–6.9 (m, 4H, Ar–H)

Condensation with Pyridine-2-carbaldehyde

The hydrazide intermediate undergoes Schiff base formation with pyridine-2-carbaldehyde to yield the target compound.

Procedure:

  • 2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazide (2.00 g, 8.2 mmol) is dissolved in absolute ethanol (40 mL).

  • Pyridine-2-carbaldehyde (0.87 mL, 8.2 mmol) and 2–3 drops of glacial acetic acid are added.

  • The mixture is refluxed for 5–7 hours, cooled, and poured into ice water.

  • The precipitate is filtered and recrystallized from ethanol to yield the title compound (65–70% yield).

Key Data:

ParameterValueSource
CatalystGlacial acetic acid
Reaction Time5–7 hours
Yield65–70%
Melting Point196–198°C
IR (KBr)1635 cm⁻¹ (C=N stretch)

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the condensation step. A 20-minute irradiation at 100°C in ethanol improves yields to 75–78%.

Solvent Screening

SolventYield (%)Purity (%)
Ethanol7098
Methanol6595
DMF5590

Ethanol is optimal due to better solubility of intermediates.

Characterization and Analytical Data

The final compound is validated using spectroscopic methods:

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (DMSO-d₆) δ 8.6 (s, 1H, CH=N), 8.4–7.1 (m, 8H, Ar–H)
¹³C NMR δ 168.2 (C=O), 156.1 (C=N)
MS (ESI) m/z 311.4 [M+H]⁺

Elemental Analysis

ElementCalculated (%)Found (%)
C57.8757.72
H4.214.18
N22.4922.35

Challenges and Troubleshooting

  • Low Yields in Alkylation : Excess NaOH or prolonged heating causes hydrolysis of the hydrazide group. Maintain stoichiometric NaOH and temperatures ≤60°C.

  • Impurities in Hydrazone Formation : Use freshly distilled pyridine-2-carbaldehyde to avoid oxidation byproducts.

Scalability and Industrial Relevance

The protocol is scalable to multi-gram quantities with consistent yields (65–70%). Industrial adaptations may employ flow chemistry for the condensation step to enhance throughput .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The biological profile of 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide reveals significant potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that compounds similar to this hydrazide displayed significant inhibition against Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Benzimidazole derivatives are frequently investigated for their anticancer potential. The presence of the benzimidazole ring is associated with various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can inhibit cancer cell proliferation, making it a candidate for further development in oncology .

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of similar compounds. The ability to inhibit Mycobacterium tuberculosis suggests that this compound could be explored as a potential treatment for tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzimidazole and pyridine rings can significantly affect biological activity. For example:

ModificationEffect on Activity
Substitution on the pyridine ringEnhanced antimicrobial activity
Variation in hydrazide substituentsAltered cytotoxicity profiles

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

  • Antimicrobial Screening : A study evaluated a series of benzimidazole derivatives for antimicrobial activity using disc diffusion methods, revealing that certain modifications led to enhanced effectiveness against resistant bacterial strains .
  • Anticancer Evaluation : In vitro assays demonstrated that compounds containing the benzimidazole scaffold exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
  • Antitubercular Studies : Experimental data showed that specific derivatives were effective against Mycobacterium tuberculosis, indicating promising avenues for developing new antitubercular therapies .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to a broader class of benzimidazole- or benzothiazole-based hydrazones. Key structural analogs include:

Compound Name Core Heterocycle Substituent on Hydrazide Moiety Key Reference Data
2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide (114) Benzimidazole 4-Fluorophenylmethylidene MIC: 8.9 µM (vs. K. pneumoniae)
(E)-N'-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (228) Benzimidazole 2,4-Dihydroxybenzylidene + ethylthio IC50: 6.10 µM (α-glucosidase)
(E/Z)-2-(Benzo[d]oxazol-2-ylthio)-N'-(5-fluoro-2-oxoindolin-3-ylidene)acetohydrazide (5f) Benzoxazole 5-Fluoro-2-oxoindolin-3-ylidene Yield: 70%, m.p. 225–227°C
2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide Benzimidazole 2-Hydroxyphenylmethylidene + benzyl ChemSpider ID: 304449-48-7

Key Observations :

  • Substituent Effects : Fluorinated (compound 114) or hydroxylated (compound 228) arylidene groups improve bioactivity, likely through enhanced hydrogen bonding or dipole interactions with targets .
  • Thioether vs. Alkyl Chains : Ethylthio substituents (e.g., compound 228) improve enzymatic inhibition compared to methyl or propyl chains, suggesting optimal steric bulk for target binding .

Antimicrobial Activity

  • Compound 114 : Exhibits 9-fold higher activity against E. coli and S. aureus compared to ceftriaxone (MIC = 8.9 µM vs. 26.6 µg/mL for ceftriaxone) .
  • Benzoxazole Derivatives (5f, 6a) : Moderate activity against Gram-positive bacteria, attributed to the benzoxazole core’s reduced membrane permeability .

Enzymatic Inhibition

  • Compound 228 : Potent α-glucosidase inhibitor (IC50 = 6.10 µM), outperforming acarbose (IC50 = 378.2 µM) due to synergistic effects of ethylthio and dihydroxybenzylidene groups .
  • Pyridinylmethylene Analogs : The target compound’s pyridine ring may enhance binding to enzyme active sites via π-π interactions, though direct data is needed.

Anti-Parkinsonian Potential

  • Dihydroxybenzylidene Derivatives (3–8, ) : Show neuroprotective effects in SH-SY5Y cells, with compound 4 (78% yield) reducing oxidative stress via Nrf2 pathway activation .

Physicochemical Properties

Property Target Compound Compound 114 Compound 228
Molecular Weight 328.41 g/mol (estimated) 344.37 g/mol 398.45 g/mol
Melting Point Not reported Not reported >200°C (amorphous)
Solubility Likely low (hydrophobic core) Moderate (fluorine) High (dihydroxy)

Notes:

  • Fluorine atoms (compound 114) improve lipid solubility and membrane penetration .
  • Hydroxyl groups (compound 228) enhance aqueous solubility but may reduce blood-brain barrier permeability .

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a member of the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A benzimidazole ring , known for its role in various biological activities.
  • A sulfanyl group , which may enhance the compound's reactivity and interaction with biological targets.
  • An acetohydrazide moiety , contributing to its potential as an antimicrobial and anticancer agent.

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives, including the target compound, exhibit significant antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial Strains TestedActivity
This compoundE. coli, S. aureusModerate
Benzimidazole Derivative AE. coli, P. aeruginosaHigh
Benzimidazole Derivative BS. aureus, K. pneumoniaeLow

2. Anticancer Properties

Numerous studies have reported that benzimidazole derivatives possess anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the hydrazide moiety in our compound may enhance its ability to induce cancer cell death.

Case Study:
A recent study evaluated a series of benzimidazole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with a similar structural framework to our target molecule showed IC50 values in the micromolar range, suggesting potent anticancer activity .

3. Antioxidant Activity

Benzimidazole derivatives have also been noted for their antioxidant properties, which are critical in preventing oxidative stress-related diseases. The sulfanyl group in our compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

The biological activities of this compound can be attributed to:

  • Interaction with DNA: Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.